Cas no 99-67-2 (Diallylacetic Acid)

Diallylacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Allylpent-4-enoic acid
- Valproic Acid Related Compound A
- 2-ALLYL-4-PENTENOIC ACID
- DIALLYL ACETIC ACID
- Diallyl Acetic Acid (Valproic Acid RCA)
- 2-allyl-4-pentenoicaci
- 2-prop-2-enylpent-4-enoic acid
- 2-PROPENE-PENT-4-ENOICACID
- 4-PENTENOICACID,2-ALLYL
- bis-allyl acetic acid
- Di-2-propenylacetic acid
- pent-4-enoic acid allyl ester
- prop-2-enyl pent-4-enoate
- 2-(2-Propenyl)-4-pentenoic acid
- Diallylacetic acid
- .ALPHA.,.ALPHA.-DIALLYLACETIC ACID
- AKOS006279859
- F19223
- BRN 1702223
- 4-Pentenoic acid, 2-(2-propenyl)-
- 2-Propenyl-4-pentenoic acid
- 1,6-HEPTADIENE-4-CARBOXYLIC ACID
- DS-8463
- 4283Q9901Q
- EN300-106643
- alpha,alpha-Diallylacetic acid
- 4,4'-Dien-valproic acid
- 2-Allylpent-4-enoicacid
- Diallyl-acetic acid
- OKJQSUPURXTNME-UHFFFAOYSA-N
- 4-PENTENOIC ACID, 2-(2-PROPEN-1-YL)-
- Q27258507
- 4-Pentenoic acid, 2-allyl-
- A858437
- 2-(prop-2-en-1-yl)pent-4-enoic acid
- SCHEMBL891727
- Diallylessigsaure
- 99-67-2
- UNII-4283Q9901Q
- Z1198157966
- MFCD01709129
- 3-02-00-01467 (Beilstein Handbook Reference)
- DB-251321
- Diallylacetic Acid
-
- MDL: MFCD01709129
- インチ: InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)
- InChIKey: OKJQSUPURXTNME-UHFFFAOYSA-N
- ほほえんだ: C=CCC(CC=C)C(=O)O
計算された属性
- せいみつぶんしりょう: 140.08400
- どういたいしつりょう: 140.08373
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.961
- ゆうかいてん: 48 ºC
- ふってん: 155.6°Cat760mmHg
- フラッシュポイント: 56.4°C
- 屈折率: 1.436
- PSA: 37.30000
- LogP: 1.83940
Diallylacetic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD267657)
Diallylacetic Acid 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Diallylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106643-0.5g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.5g |
$303.0 | 2023-10-28 | |
eNovation Chemicals LLC | D957372-250mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95+% | 250mg |
$170 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109833-1g |
Diallylacetic acid |
99-67-2 | 98% | 1g |
¥2898.00 | 2024-04-23 | |
Enamine | EN300-106643-0.25g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.25g |
$192.0 | 2023-10-28 | |
TRC | D416010-1g |
Diallylacetic Acid |
99-67-2 | 1g |
$1341.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A847335-100mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95% | 100mg |
1,052.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1652-0.5ML |
Diallylacetic Acid |
99-67-2 | 0.5ml |
¥6917.52 | 2023-10-14 | ||
abcr | AB441850-250 mg |
2-Allylpent-4-enoic acid, 95%; . |
99-67-2 | 95% | 250MG |
€261.70 | 2022-03-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708729-0.25ML |
99-67-2 | 0.25ML |
¥10117.6 | 2023-04-12 | |||
Enamine | EN300-106643-10.0g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 10g |
$2172.0 | 2023-05-03 |
Diallylacetic Acid 関連文献
-
Zhi-Guo Gu,Jing-Jing Na,Bao-Xiang Wang,Hong-Ping Xiao,Zaijun Li CrystEngComm 2011 13 6415
-
Ansgar Bokel,Michael C. Hutter,Vlada B. Urlacher Chem. Commun. 2021 57 520
-
3. Organic chemistry
-
4. Abstracts of the Proceedings of the Chemical Society, Vol. 2, Nos. 16–30, January–December 1886
-
5. Organic chemistry
-
Hongdong Song,Mengfei Meng,Xiaofeng Cheng,Bo Li,Chengtao Wang Food Funct. 2017 8 1538
-
R. Klink,C. Schrenk,A. Schnepf Dalton Trans. 2014 43 16097
-
8. XXIII.—On the constitution of undecylenic acid, as indicated by its magnetic rotation, and on the magnetic rotation, &c., of mono- and di-allylacetic acids, and of ethyl diallylmalonateW. H. Perkin J. Chem. Soc. Trans. 1886 49 205
-
Smita Panchal,Ankita Asati,G. N. V. Satyanarayana,Alok Raghav,Jamal Ahmad,Devendra K. Patel RSC Adv. 2016 6 91629
-
Chenxi Ning,Lingdong Li,Sarvesh Logsetty,Sadegh Ghanbar,Melinda Guo,Werner Ens,Song Liu RSC Adv. 2015 5 93877
関連分類
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Branched fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Branched fatty acids
Diallylacetic Acidに関する追加情報
Introduction to Diallylacetic Acid (CAS No. 99-67-2)
Diallylacetic acid, chemically designated as CH₂=CHCH₂COOH, is a versatile organic compound with significant applications in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS number 99-67-2, has garnered attention due to its structural properties and potential biological activities. Diallylacetic acid belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and utility in synthetic chemistry.
The molecular structure of diallylacetic acid consists of an acetic acid moiety attached to an allyl group. This configuration imparts unique chemical characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of double bonds in the allyl group allows for various reactions such as addition, oxidation, and polymerization, which are exploited in both industrial and laboratory settings.
In recent years, diallylacetic acid has been the subject of extensive research due to its potential applications in pharmaceuticals and agrochemicals. One of the most promising areas of investigation is its role as a precursor in the synthesis of bioactive compounds. For instance, studies have shown that diallylacetic acid can be converted into more complex molecules that exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Recent advancements in synthetic methodologies have enabled more efficient production and purification of diallylacetic acid. These improvements have not only enhanced the availability of the compound but also opened new avenues for its application. For example, catalytic processes have been developed to selectively functionalize the allyl group, allowing for the tailored synthesis of derivatives with specific biological activities.
The biological significance of diallylacetic acid has been further explored through in vitro and in vivo studies. Research indicates that this compound can modulate various cellular pathways, making it a potential candidate for therapeutic applications. Specifically, studies have suggested that diallylacetic acid may interfere with inflammatory responses by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. These findings have prompted further investigation into its potential as an anti-inflammatory agent.
Moreover, the structural flexibility of diallylacetic acid has made it a valuable tool in drug discovery efforts. By serving as a building block for more complex molecules, it enables chemists to design novel compounds with enhanced pharmacological properties. This approach has led to the identification of several lead compounds that are currently undergoing further optimization.
The industrial relevance of diallylacetic acid extends beyond pharmaceuticals. It is also utilized in the production of specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and chemical properties. These materials find applications in various industries, including coatings, adhesives, and plastics.
In conclusion, diallylacetic acid (CAS No. 99-67-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules and specialty chemicals. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.
99-67-2 (Diallylacetic Acid) 関連製品
- 16386-93-9(2,2-dimethylpent-4-enoic acid)
- 1575-74-2(2-Methyl-4-pentenoic Acid)
- 58203-68-2(2,2-dimethylhex-5-enoic acid)
- 1575-72-0((+/-)-2-Propyl-4-pentenoic Acid)
- 1251557-07-9(2-ethoxy-N-{1-3-(4-fluorophenyl)-1H-pyrazole-4-carbonylpiperidin-4-yl}benzamide)
- 2287266-80-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)
- 1806794-03-5(Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate)
- 1564236-24-3(N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine)
- 1871620-57-3(1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine)
- 2639430-67-2(4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride)
